3-Cyclopropyl-5-fluoroaniline hydrochloride is an organic compound with the chemical formula CHClFN. It is classified as an aryl amine due to the presence of an aniline group, and it features both a cyclopropyl group and a fluoro substituent. This compound typically appears as a white to off-white powder that is soluble in water and ethanol but largely insoluble in most organic solvents. Its unique structure imparts distinct physical and chemical properties, such as a melting point of 180-182°C and a boiling point of 304°C, with a molecular weight of 203.63 g/mol and a density of 1.18 g/cm³.
These reactions highlight the compound's versatility in organic synthesis.
Research indicates that 3-cyclopropyl-5-fluoroaniline hydrochloride exhibits significant biological activity, particularly in the context of cancer research. It has shown potency against specific molecular targets, such as c-Met and Flt-3, with IC values indicating effective inhibition at low concentrations (1.21 nM for c-Met) and moderate effects against other targets . The compound's ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications.
The synthesis of 3-cyclopropyl-5-fluoroaniline hydrochloride generally involves several steps:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
3-Cyclopropyl-5-fluoroaniline hydrochloride finds applications across various fields:
Interaction studies involving 3-cyclopropyl-5-fluoroaniline hydrochloride focus on its binding affinity to specific enzymes and receptors. The presence of the cyclopropyl and fluoro groups enhances its selectivity towards certain molecular targets, which can modulate key biological pathways by either inhibiting or activating proteins involved in these pathways .
Several compounds share structural similarities with 3-cyclopropyl-5-fluoroaniline hydrochloride:
| Compound Name | Unique Features |
|---|---|
| 3-Cyclopropyl-4-fluoroaniline | Fluorine at position 4 instead of position 5 |
| 3-Cyclopropyl-5-chloroaniline | Chlorine substituent instead of fluorine |
| 3-Cyclopropyl-5-bromoaniline | Bromine substituent instead of fluorine |
The uniqueness of 3-cyclopropyl-5-fluoroaniline hydrochloride lies in its combination of a cyclopropyl group and a fluorine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. This compound exhibits enhanced stability and reactivity, making it particularly valuable for research and industrial applications .